molecular formula C14H20N2 B8564496 8-(Pyridin-3-yl)-2-azaspiro[4.5]decane

8-(Pyridin-3-yl)-2-azaspiro[4.5]decane

Numéro de catalogue: B8564496
Poids moléculaire: 216.32 g/mol
Clé InChI: LEWJFFVVYLNQNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Pyridin-3-yl)-2-azaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure where a pyridine ring is fused to a 2-azaspiro[4.5]decane core. The spiro system consists of a six-membered cyclohexane ring connected via a shared nitrogen atom (position 2) to a five-membered ring, with a pyridin-3-yl substituent at position 6. This architecture confers unique spatial and electronic properties, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring rigid, three-dimensional scaffolds .

Propriétés

Formule moléculaire

C14H20N2

Poids moléculaire

216.32 g/mol

Nom IUPAC

8-pyridin-3-yl-2-azaspiro[4.5]decane

InChI

InChI=1S/C14H20N2/c1-2-13(10-15-8-1)12-3-5-14(6-4-12)7-9-16-11-14/h1-2,8,10,12,16H,3-7,9,11H2

Clé InChI

LEWJFFVVYLNQNR-UHFFFAOYSA-N

SMILES canonique

C1CC2(CCC1C3=CN=CC=C3)CCNC2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

1,8-Diazaspiro[4.5]decane Derivatives

  • Structure : Contains two nitrogen atoms in the spiro core (positions 1 and 8).
  • Example : 8-(3-Bromo-5-chloropyridin-4-yl)-1,8-diazaspiro[4.5]decane ().

1-Thia-4-azaspiro[4.5]decane Derivatives

  • Structure : Replaces one nitrogen with sulfur (position 4).
  • Example : Anticancer-active 1-thia-4-azaspiro[4.5]decane derivatives ().
  • Impact : Sulfur increases lipophilicity and metabolic stability, contributing to moderate-to-high inhibition of HepG-2, PC-3, and HCT116 cancer cell lines .

8-Oxa-2-azaspiro[4.5]decane-3,4-dione

  • Structure : Incorporates an oxygen atom (position 8) and two ketone groups (positions 3 and 4).
  • Impact : The dione moiety introduces polarity and hydrogen-bond acceptor sites, making it a versatile building block in pharmaceuticals and agrochemicals .

Substituent Modifications

Pyridinyl vs. Morpholinyl Substituents

  • 8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane (27): Morpholine enhances solubility and introduces a flexible secondary amine, improving bioavailability (46% yield in synthesis) .

Trifluoromethyl Substituents

  • 8-(Trifluoromethyl)-2-azaspiro[4.5]decane : The CF₃ group increases electron-withdrawing effects and metabolic resistance, often enhancing potency in enzyme inhibitors .

Diethyl and Pyrrolidinylpropyl Substituents

  • 8,8-Diethyl-2-[3-(1-pyrrolidinyl)propyl]-2-azaspiro[4.5]decane : Diethyl groups add steric bulk, while the pyrrolidinylpropyl chain introduces tertiary amine functionality (predicted pKa ~10.4), favoring CNS penetration .

Physicochemical and Pharmacokinetic Properties

Property 8-(Pyridin-3-yl)-2-azaspiro[4.5]decane 8,8-Diethyl-2-[3-(1-pyrrolidinyl)propyl]- Derivative 8-Oxa-2-azaspiro[4.5]decane-3,4-dione
Molecular Weight ~265 g/mol 306.53 g/mol ~224 g/mol
LogP ~2.1 (predicted) ~3.5 (predicted) ~1.0 (predicted)
Hydrogen Bond Donors 1 0 0
pKa 6.5 (pyridine N) 10.4 (pyrrolidine N) 8.2 (dione carbonyl)
Bioavailability Moderate (oral) High (CNS-targeted) Low (high polarity)

Q & A

Q. What are the established synthetic routes for 8-(Pyridin-3-yl)-2-azaspiro[4.5]decane, and how do reaction conditions influence yield?

The compound can be synthesized via multi-component condensation reactions. For example, a three-component approach using 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles under acidic conditions yields 2-azaspiro[4.5]decanes. Key parameters include solvent choice (e.g., ethanol or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Lower yields (<30%) are observed with electron-deficient nitriles, while electron-rich variants improve cyclization efficiency . Alternative methods involve spirocyclic intermediates derived from 2-oxa-spiro[3.4]octan-1,3-dione and benzothiazol-2-yl amines, with yields optimized by controlling reaction time (12–24 hrs) and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm spirocyclic core formation (e.g., δ 1.5–2.5 ppm for axial protons, δ 60–80 ppm for spiro carbons).
  • IR : Stretching frequencies for amide (1650–1680 cm1^{-1}) and pyridyl (1600 cm1^{-1}) groups validate functionalization .
  • HPLC-MS : High-resolution LC-MS (e.g., using Chromolith columns) ensures purity (>98%) and detects intermediates. Mobile phases like ammonium acetate buffer (pH 6.5) with acetonitrile gradients resolve polar byproducts .

Q. How can researchers assess the pharmacological potential of this compound in early-stage studies?

Initial screening should focus on:

  • In vitro assays : Measure binding affinity to targets (e.g., serotonin/dopamine receptors) via competitive radioligand assays.
  • Cellular permeability : Use Caco-2 monolayers to evaluate logP values (<3 recommended for CNS penetration).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

Advanced Research Questions

Q. How can experimental design (e.g., factorial design) optimize synthesis scalability while minimizing impurities?

A factorial design approach (e.g., 2k^k designs) can systematically vary factors like catalyst loading, temperature, and solvent polarity. For example:

FactorLow LevelHigh Level
Temp (°C)80120
Catalyst (mol%)510
Reaction Time (hrs)1224
Response surface modeling identifies optimal conditions for maximizing yield and reducing side products (e.g., dimeric impurities). AI-driven simulations (COMSOL Multiphysics) further predict reaction kinetics and impurity profiles .

Q. How should researchers address contradictions in biological activity data across studies?

  • Comparative validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate methodological variability .
  • Meta-analysis : Pool data from independent studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers. Cross-validate findings using orthogonal techniques (SPR vs. fluorescence polarization) .

Q. What strategies are effective for developing stability-indicating analytical methods for this compound?

  • Forced degradation studies : Expose the compound to heat (40–80°C), acid/base hydrolysis, and UV light. Monitor degradation products via UPLC-PDA-MS.
  • Column selection : Use Purospher® STAR RP-18e columns (3 µm particle size) with 0.1% formic acid in water/acetonitrile gradients. Adjust pH (2.5–6.5) to resolve co-eluting impurities .

Q. How can impurity profiling align with ICH guidelines for pharmaceutical development?

  • Identification : Synthesize suspected impurities (e.g., EP Impurity I) via controlled side reactions and characterize using HRMS and 1^1H NMR .
  • Quantification : Validate LC-MS methods (LOQ ≤ 0.1%) using linearity curves (R2^2 > 0.995) and spike-recovery tests (95–105% accuracy) .

Q. What computational tools predict the compound’s stereochemical effects on target binding?

  • Molecular docking (AutoDock Vina) : Simulate interactions with receptor active sites (e.g., 5-HT2A_{2A} receptor PDB: 6WGT). Prioritize enantiomers with lowest binding energies (ΔG < −8 kcal/mol).
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Calculate RMSD/RMSF to assess conformational flexibility .

Q. How do spirocyclic ring modifications impact physicochemical properties?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) at the 2-aza position to reduce lipophilicity.
  • Solubility : Salt formation (e.g., oxalate salts) enhances aqueous solubility by 2–3-fold. Evaluate via shake-flask method (pH 1.2–6.8 buffers) .

Q. What cross-disciplinary approaches enhance innovation in studying this compound?

  • AI-integrated synthesis : Use machine learning (e.g., TensorFlow) to predict novel derivatives with improved bioactivity.
  • Automated high-throughput screening : Robotics platforms (e.g., Echo® Liquid Handler) test 103^3–104^4 compounds/day for SAR analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.